

# 1,5-Anhydroglucitol: A Comprehensive Technical Guide on its Discovery and Clinical Significance

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## Compound of Interest

Compound Name: 1,5-Anhydroglucitol

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## Abstract

**1,5-Anhydroglucitol** (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for the short-term monitoring of glycemic control. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological mechanisms of 1,5-AG. It details its clinical significance in the management of diabetes mellitus, with a particular focus on its utility in assessing postprandial hyperglycemia and glycemic variability. This document summarizes key quantitative data, outlines experimental protocols for its measurement, and presents visual diagrams of its metabolic pathway and clinical application workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## Discovery and Historical Perspective

**1,5-Anhydroglucitol** was first isolated from the plant *Polygala senega* in 1888.[1] Its presence in human plasma and cerebrospinal fluid was later confirmed in the early 1970s.[1][2] The pivotal discovery of its clinical utility came in 1981 when Dr. Akanuma observed decreased levels of 1,5-AG in patients with diabetes.[3] Subsequent research in the 1980s and 1990s, predominantly in Japan, established the inverse relationship between serum 1,5-AG concentrations and blood glucose levels, particularly in the context of hyperglycemia.[3][4] In 2003, the U.S. Food and Drug Administration (FDA) approved the GlycoMark™ assay, an

enzymatic method for measuring 1,5-AG, solidifying its role as a marker for short-term glycemic control in the United States.[1]

## Chemical and Physical Properties

**1,5-Anhydroglucitol** is a six-carbon monosaccharide with a structural similarity to glucose.[5] [6] Chemically, it is 1-deoxy-D-glucopyranose, meaning it lacks the hydroxyl group at the C-1 position, which renders it metabolically inert.[5][6] This structural feature is crucial to its function as a biomarker, as it is not readily metabolized in the body.

Table 1: Chemical and Physical Properties of **1,5-Anhydroglucitol**

Property	Value	Reference
Chemical Formula	C6H12O5	[3]
Molar Mass	164.16 g/mol	[3]
IUPAC Name	(2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol	[3]
CAS Number	154-58-5	[3]
Appearance	Solid	[7]
Melting Point	142-143 °C	[7]
Solubility	Soluble in DMSO (100 mg/mL)	[8]

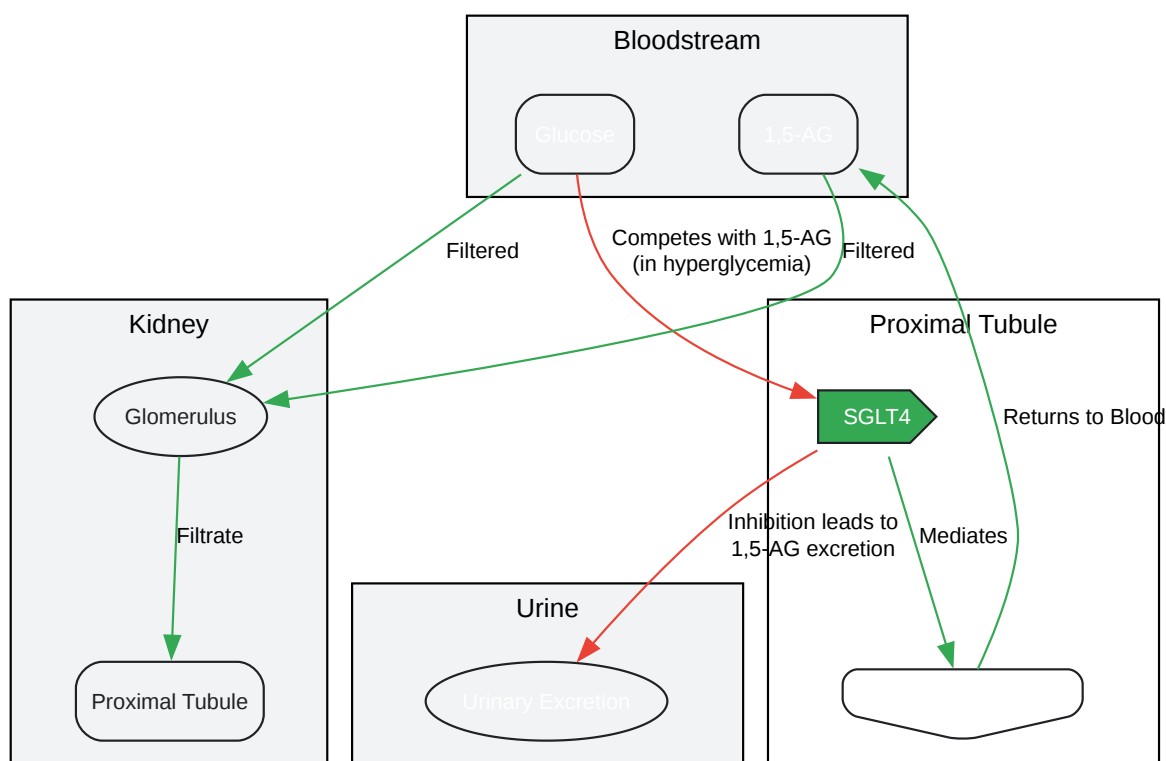
## Biological Role and Metabolism

The primary source of 1,5-AG in the human body is dietary intake, with an average absorption of about 4.5 mg per day from foods such as soy, rice, pasta, and fruits. After absorption in the intestine, 1,5-AG is distributed throughout the body and is maintained at a relatively stable concentration in individuals with normal glucose metabolism.[5]

The key to understanding the clinical significance of 1,5-AG lies in its renal handling. 1,5-AG is freely filtered by the glomerulus and is almost completely reabsorbed in the renal proximal

tubules.[4][9] This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), particularly SGLT4.[10]

During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[3][4] This leads to an increased excretion of 1,5-AG in the urine and a subsequent decrease in its serum concentration.[3][4] Once blood glucose levels return to normal, the renal reabsorption of 1,5-AG is restored, and its serum levels gradually increase back to baseline over approximately one to two weeks.[3] This dynamic process makes serum 1,5-AG a sensitive indicator of recent hyperglycemic excursions.



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**Diagram 1:** Renal Handling of 1,5-Anhydroglucitol

## Clinical Significance and Applications

Serum 1,5-AG is a valuable biomarker for monitoring short-term glycemic control, providing information that is complementary to longer-term markers like HbA1c.

### Assessment of Postprandial Hyperglycemia and Glycemic Variability

One of the primary clinical applications of 1,5-AG is the assessment of postprandial hyperglycemia (PPHG) and glycemic variability.<sup>[4][11]</sup> Since serum 1,5-AG levels are sensitive to transient hyperglycemic episodes, they can detect glucose spikes that may not be fully reflected in the average glucose levels measured by HbA1c.<sup>[11]</sup> This is particularly useful in patients with well-controlled or moderately controlled diabetes (HbA1c < 8.0%) who may still experience significant post-meal glucose excursions.<sup>[4]</sup>

### Diabetes Screening and Management

Low levels of 1,5-AG can be an early indicator of impaired glucose tolerance and may aid in the screening of individuals at high risk for developing type 2 diabetes.<sup>[5][6]</sup> In patients with diagnosed diabetes, serial measurements of 1,5-AG can be used to monitor the effectiveness of therapeutic interventions aimed at controlling postprandial glucose levels. A rise in 1,5-AG levels following a change in treatment can indicate an improvement in glycemic control.

### Prediction of Diabetes-Related Complications

Emerging evidence suggests that low levels of 1,5-AG are associated with an increased risk of long-term diabetes-related complications, including retinopathy, nephropathy, and cardiovascular disease. This association may be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.

## Quantitative Data Summary

The following tables summarize key quantitative data for **1,5-anhydroglucitol** from various studies.

Table 2: Reference Ranges of Serum **1,5-Anhydroglucitol**

Population	1,5-AG Range (µg/mL)	Reference
Healthy Adults (U.S.)	8.4 - 28.7	[6]
Healthy Adults (China)	Males: 15.8 - 52.6, Females: 14.3 - 48.0	[12]
Healthy Adults (Japan)	18.7 - 35.3	[2]
Healthy Youth (≤18 years)	Males: 15.0-38.0, Females: 11.2-35.7	[13]
Healthy Adults (≥18 years)	Males: 7.3-36.6, Females: 7.5- 28.4	[13]
Type 1 Diabetes	3.8 ± 2.8	[9]
Type 2 Diabetes	7.9 (vs. 21.8 in NGT)	[14]

Table 3: Correlation of Serum 1,5-AG with Other Glycemic Markers

Correlated Marker	Correlation Coefficient (r)	p-value	Reference
HbA1c	-0.629	<0.05	[15]
HbA1c	-0.700	<0.001	[14]
HbA1c	-0.53	<0.0001	[16]
Fructosamine	-0.590	<0.05	[15]
Fructosamine	-0.618	<0.001	[14]
Fasting Plasma Glucose	-0.627	<0.05	[15]
Mean Post-Meal Maximum Glucose	-0.54	0.004	[17]

Table 4: Performance of 1,5-AG in Diabetes Screening

Application	Cut-off Value (µg/mL)	Sensitivity (%)	Specificity (%)	Reference
Diabetes Mellitus	<14.0	84.2	93.1	[15]
Diabetes Mellitus	≤11.18	92.6	82.3	[18]
Combined with FPG for Diabetes	-	97.1	79.0	[9]

## Experimental Protocols

The measurement of 1,5-AG can be performed using several analytical methods. The most common are enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

### Enzymatic Assay (e.g., GlycoMark™)

This is the most widely used method in clinical settings due to its high throughput and ease of automation.

- Principle: The assay typically involves a two-step enzymatic reaction. In the first step, glucose in the sample is converted to a non-reactive form (e.g., glucose-6-phosphate) by glucokinase to prevent interference. In the second step, pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The amount of hydrogen peroxide is then measured colorimetrically using a peroxidase-catalyzed reaction, which is directly proportional to the concentration of 1,5-AG in the sample.[3]
- Sample Type: Serum or plasma (EDTA, heparin, sodium fluoride, or sodium citrate).[19]
- Sample Volume: Typically around 4 µL.[19]
- Instrumentation: Automated clinical chemistry analyzer.
- General Procedure:
  - Sample pretreatment with a reagent containing glucokinase, ATP, pyruvate kinase, and phosphoenolpyruvate to eliminate glucose.

- Addition of a second reagent containing pyranose oxidase and a chromogenic substrate for the peroxidase reaction.
- Incubation to allow for the enzymatic reactions to proceed.
- Measurement of the absorbance at a specific wavelength to quantify the colored product.
- Calculation of the 1,5-AG concentration based on a calibration curve.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method often used as a reference method.

- Principle: This method involves the chemical derivatization of 1,5-AG to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry.
- Sample Type: Serum, plasma, or urine.
- General Procedure:
  - Sample Preparation: Protein precipitation from the serum or plasma sample.
  - Derivatization: The hydroxyl groups of 1,5-AG are derivatized, for example, by silylation, to increase its volatility.
  - GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar column like VF-5ms). A temperature program is used to separate the components of the sample.[\[20\]](#)
  - MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The mass-to-charge ratio of the resulting ions is used to identify and quantify 1,5-AG.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

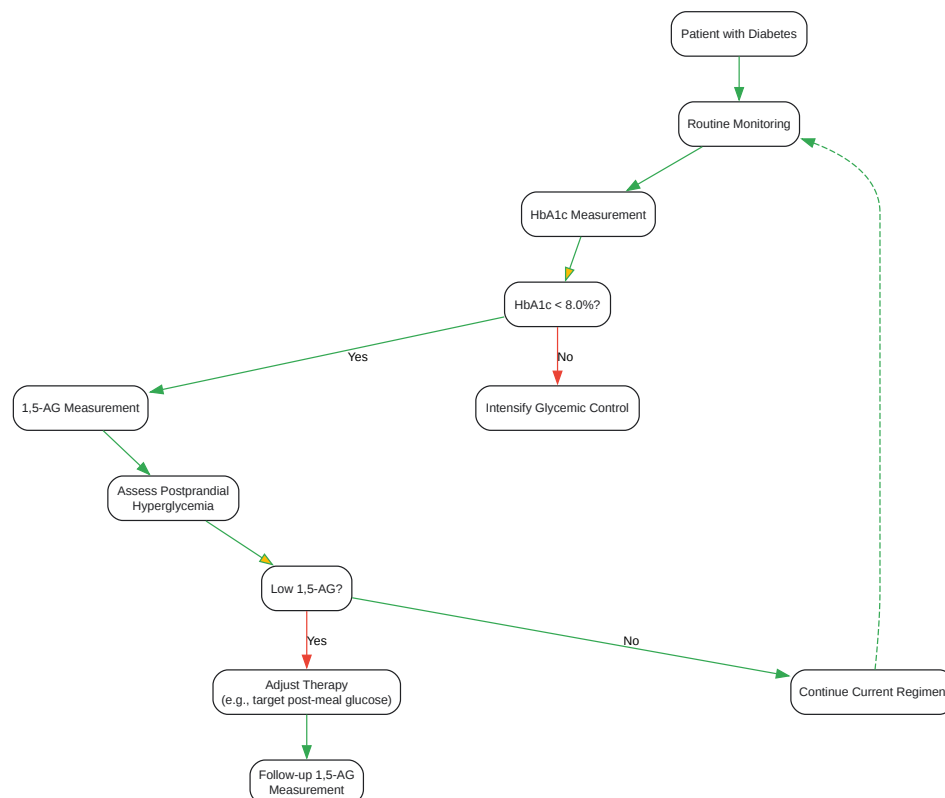
LC-MS offers high sensitivity and specificity and is particularly useful for analyzing samples with low concentrations of 1,5-AG, such as saliva.

- Principle: LC-MS separates 1,5-AG from other components in a liquid sample using high-performance liquid chromatography, followed by detection with a mass spectrometer.
- Sample Type: Serum, plasma, saliva, or urine.[\[1\]](#)[\[6\]](#)
- General Procedure:
  - Sample Preparation: Protein precipitation for serum or plasma samples. Saliva samples may be centrifuged.[\[6\]](#)[\[21\]](#) An internal standard (e.g., isotope-labeled 1,5-AG) is added for accurate quantification.[\[6\]](#)
  - LC Separation: The prepared sample is injected into an LC system. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column is often used for separation.[\[1\]](#)[\[6\]](#)
  - MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[\[6\]](#)

## Clinical Workflow and Future Directions

The integration of 1,5-AG testing into clinical practice can enhance the management of diabetes. The following diagram illustrates a potential workflow.





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**Diagram 2:** Clinical Workflow for 1,5-AG Application

Future research will likely focus on further elucidating the role of 1,5-AG in predicting long-term complications, its application in specific patient populations (e.g., gestational diabetes), and the development of more accessible and non-invasive measurement methods, such as reliable saliva-based assays.

## Conclusion

**1,5-Anhydroglucitol** has been firmly established as a valuable biomarker for the short-term assessment of glycemic control. Its unique metabolic properties, particularly its renal handling, provide a sensitive measure of recent hyperglycemic excursions that complements the information provided by HbA1c. For researchers, scientists, and drug development professionals, an understanding of the discovery, mechanism, and clinical application of 1,5-AG

is crucial for advancing diabetes management and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

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